Cas no 58668-51-2 (2-[(Phenylcarbamoyl)amino]-1,3-benzothiazol-6-yl phenylcarbamate)
58668-51-2 structure
Product Name:2-[(Phenylcarbamoyl)amino]-1,3-benzothiazol-6-yl phenylcarbamate
CAS-nummer:58668-51-2
MF:C21H16N4O3S
MW:404.441742897034
CID:2833690
PubChem ID:21413318
Update Time:2025-04-21
2-[(Phenylcarbamoyl)amino]-1,3-benzothiazol-6-yl phenylcarbamate Chemische en fysische eigenschappen
Naam en identificatie
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- 2-[(Phenylcarbamoyl)amino]-1,3-benzothiazol-6-yl phenylcarbamate
- DTXSID70613388
- SCHEMBL11724340
- 58668-51-2
-
- Inchi: 1S/C21H16N4O3S/c26-19(22-14-7-3-1-4-8-14)25-20-24-17-12-11-16(13-18(17)29-20)28-21(27)23-15-9-5-2-6-10-15/h1-13H,(H,23,27)(H2,22,24,25,26)
- InChI-sleutel: HJIVMEVMWYBVQI-UHFFFAOYSA-N
- LACHT: S1C(NC(NC2C=CC=CC=2)=O)=NC2C=CC(=CC1=2)OC(NC1C=CC=CC=1)=O
Berekende eigenschappen
- Exacte massa: 404.09431156Da
- Monoisotopische massa: 404.09431156Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 29
- Aantal draaibare bindingen: 5
- Complexiteit: 566
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.4
- Topologisch pooloppervlak: 121Ų
2-[(Phenylcarbamoyl)amino]-1,3-benzothiazol-6-yl phenylcarbamate Gerelateerde literatuur
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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